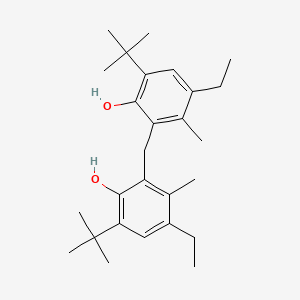

2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol)

Beschreibung

Eigenschaften

CAS-Nummer |

93803-63-5 |

|---|---|

Molekularformel |

C27H40O2 |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

6-tert-butyl-2-[(3-tert-butyl-5-ethyl-2-hydroxy-6-methylphenyl)methyl]-4-ethyl-3-methylphenol |

InChI |

InChI=1S/C27H40O2/c1-11-18-13-22(26(5,6)7)24(28)20(16(18)3)15-21-17(4)19(12-2)14-23(25(21)29)27(8,9)10/h13-14,28-29H,11-12,15H2,1-10H3 |

InChI-Schlüssel |

JTOIRRMZJBJBFB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)CC)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form quinone methides , a process critical to its antioxidant activity. Under thermal or oxidative stress, the phenolic hydroxyl groups donate hydrogen atoms, yielding stabilized phenoxyl radicals. Subsequent reactions include:

Radical Scavenging

The compound neutralizes free radicals (e.g., peroxyl, alkoxyl) via hydrogen atom transfer (HAT):

Key findings:

Catalytic Ozonation

In advanced oxidation processes (AOPs), degradation proceeds via hydroxyl radicals ():

Mechanism involves:

Thermal Decomposition

At temperatures >200°C, the compound decomposes into:

Functionalization Reactions

The phenolic hydroxyl groups participate in esterification and etherification:

Environmental and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Antioxidant in Polymers

One of the primary applications of 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is as an antioxidant in polymer formulations. It helps to prevent oxidative degradation of polymers during processing and throughout their service life. This is particularly important for:

- Polyolefins

- Styrenic Polymers

- Elastomers

By inhibiting the formation of free radicals, this compound enhances the thermal stability and longevity of these materials.

Stabilizer in Rubber Products

In the rubber industry, this compound is used as a stabilizer to protect rubber from heat and oxidative damage. It is particularly effective in:

- Automotive Tires

- Industrial Rubber Goods

The stabilization provided by this antioxidant extends the lifespan of rubber products by maintaining their physical properties under stress.

Additive in Coatings and Inks

2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is also utilized in coatings and inks to improve their performance characteristics. Its antioxidant properties help to:

- Prevent yellowing

- Enhance gloss retention

- Improve overall durability

This makes it suitable for use in various applications ranging from automotive paints to consumer goods.

Food Packaging

In food packaging materials, the antioxidant properties of this compound help to maintain the integrity of the packaging by preventing oxidative spoilage of contents. This application is crucial for:

- Extending shelf life

- Preserving flavor and nutritional value

Agricultural Chemicals

The compound has been explored for use in agricultural chemicals as an additive that can enhance the stability of formulations used for pesticides and herbicides. Its role here includes:

- Increasing shelf life

- Improving efficacy under varying environmental conditions

Case Study 1: Polymer Blends

A study conducted on polyolefin blends incorporating 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) demonstrated significant improvements in thermal stability compared to blends without antioxidants. The results indicated that the addition of this compound reduced weight loss during thermal aging tests by over 30% .

Case Study 2: Rubber Aging Resistance

Research evaluating the performance of rubber compounds containing this antioxidant showed enhanced resistance to aging when subjected to accelerated aging tests. The compounds exhibited less cracking and maintained flexibility over extended periods .

Case Study 3: Coating Formulations

In coatings, formulations with varying concentrations of 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) were tested for gloss retention and color stability under UV exposure. The study found that higher concentrations significantly improved both gloss retention and color stability compared to control samples .

Wirkmechanismus

The mechanism by which EINECS 298-335-2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogous phenolic antioxidants, focusing on structural features, stability, and functional performance.

Structural and Functional Comparison

Key Differences :

- Steric Hindrance: The methylene bridge in 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-methylphenol enhances steric protection of the phenolic -OH group, improving oxidative stability compared to BHT, which lacks a bridging group .

- Thermal Stability: In hydrothermal carbonization studies, 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-methylphenol remains stable at 300°C, whereas simpler phenols like 4-ethylphenol degrade under similar conditions .

- Bioactivity : Unlike BHT, the target compound exhibits antifungal activity against plant pathogens (e.g., Fusarium spp.) and is implicated in antioxidant-driven cytotoxicity against cancer cells .

Antioxidant Performance

- Radical Scavenging: In Streptomyces spp., 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-methylphenol demonstrates superior free-radical scavenging (via DPPH and ABTS assays) compared to 2,4-bis(1,1-dimethylethyl)phenol due to its extended conjugated system .

- Synergistic Effects: When combined with other phenolic derivatives (e.g., 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-phenol]), the compound shows enhanced antioxidant capacity in non-aflatoxigenic Aspergillus flavus mutants .

Vorbereitungsmethoden

Die Herstellung von EINECS 298-335-2 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Während detaillierte Synthesewege nicht leicht zugänglich sind, beinhalten industrielle Produktionsmethoden typischerweise kontrollierte chemische Reaktionen unter spezifischen Bedingungen, um die Reinheit und Stabilität der Verbindung zu gewährleisten .

Biologische Aktivität

2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol), commonly referred to as Antioxidant 425 or Vulkanox BKF , is a chemical compound primarily utilized in industrial applications for its antioxidant properties. This compound is part of a class of phenolic antioxidants that are essential in preventing oxidative degradation in various materials, including plastics and rubber. Recent studies have begun to explore its biological activity and potential health implications, revealing both beneficial and adverse effects.

- Chemical Formula : C23H32O2

- Molecular Weight : 368.5521 g/mol

- Appearance : White to off-white solid

- Odor : Slight

Structure

The structural formula of 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) features two phenolic units linked by a methylene bridge, with tert-butyl and ethyl groups contributing to its antioxidant capacity.

Antioxidant Properties

The primary biological activity of 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) lies in its role as an antioxidant . It inhibits oxidative reactions that can lead to cellular damage. This property is crucial in various industrial applications where materials are exposed to heat and light, which can induce oxidative stress.

Toxicological Studies

Research indicates potential toxicological effects associated with long-term exposure to this compound:

- Reproductive Toxicity : Studies suggest that prolonged exposure may impair fertility in animal models.

- Hepatotoxicity : There is evidence indicating possible liver function impairment based on toxicity studies conducted on rodents.

- Irritation Potential : While not expected to be harmful if ingested, inhalation of dust particles can cause mechanical irritation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol), it is helpful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-methylphenol) | C22H30O2 | Lower molecular weight; used similarly as an antioxidant. |

| 6,6'-Di-tert-butyl-2,2'-methylenedi-p-cresol | C24H38O2 | More bulky structure; higher efficiency in rubber applications. |

| 2,2'-Methylene-bis(4-ethyl-6-tert-butylphenol) | C23H34O2 | Similar antioxidant properties; used in food contact materials. |

These comparisons highlight variations in substituents that influence their specific applications and efficacy as antioxidants.

Study on Antioxidant Efficacy

A study evaluating the antioxidant efficacy of various phenolic compounds found that 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) demonstrated significant radical scavenging activity compared to other antioxidants tested . The study employed methods such as DPPH radical scavenging assays to quantify antioxidant capacity.

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of essential oils containing phenolic compounds similar to 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol). The findings indicated varying degrees of cytotoxicity across different extracts when tested on Vero cells (African green monkey kidney cells):

| Extract Type | Cytotoxicity (LC50 µg/mL) |

|---|---|

| Essential Oil | 52.53 |

| Ethyl Acetate Extract | 60.05 |

| Acetone Extract | 25.64 |

| Doxorubicin | 3.46 |

This data illustrates the potential for certain extracts containing similar phenolic structures to exhibit cytotoxic effects at varying concentrations .

Q & A

Q. How can researchers verify the structural identity of 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) in synthetic or natural samples?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of methyl, tert-butyl, and ethyl substituents. Key peaks include aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion [M+H] at m/z 340.4 (CHO) .

- Reference Standards: Cross-validate with NIST-certified standards or synthetic analogs (e.g., CAS 119-47-1) .

Q. What are the recommended protocols for synthesizing this compound with high purity?

Methodological Answer:

- Stepwise Alkylation: React m-cresol with tert-butyl chloride under Friedel-Crafts conditions to introduce tert-butyl groups, followed by methylene bridge formation using formaldehyde .

- Purification: Recrystallize from ethanol or hexane to achieve ≥99% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization: Use catalytic sulfuric acid or AlCl to enhance reaction efficiency .

Intermediate Research Questions

Q. How can the antioxidative activity of this compound be quantified in biological systems?

Methodological Answer:

- DPPH Assay: Measure radical scavenging activity at 517 nm. IC values <50 µM indicate strong antioxidative potential .

- Ferric Reducing Antioxidant Power (FRAP): Compare absorbance at 593 nm against ascorbic acid standards .

- In Vivo Models: Use Streptomyces sp. MUM292 or plant extracts (e.g., S. elongata) to assess bioactivity via TPC (Total Phenolic Content) assays .

Q. What analytical techniques are optimal for detecting this compound in environmental or biological matrices?

Methodological Answer:

- GC-MS: Use a DB-5MS column, splitless injection, and electron ionization (EI) at 70 eV. Key fragments: m/z 340 (molecular ion), 177 (tert-butyl cleavage) .

- HPLC-DAD: C18 column, UV detection at 280 nm. Retention time: ~18.8 min (varies by mobile phase) .

- Sample Preparation: For plant extracts, employ Soxhlet extraction with methanol; for hydrothermal carbonization (HTC) byproducts, use dichloromethane .

Advanced Research Questions

Q. How does thermal treatment (e.g., hydrothermal carbonization) influence the stability and byproduct formation of this compound?

Methodological Answer:

- HTC Experiments: Conduct reactions at 200–300°C in autoclaves. Analyze products via GC-MS.

- At 200°C: Dominant ketones (e.g., 2-hydroxy-3-methyl-2-cyclopenten-1-one) and phenolic derivatives (22.5% total area) .

- At 300°C: Increased dibutyl phthalate (57.9%) and aromatic hydrocarbons (e.g., 1-methyl-3,5-bis[(trimethylsilyl)oxy]-benzene) .

- Stability Metrics: Track relative content changes using internal standards (e.g., hexadecane) .

Q. What molecular mechanisms underlie its allelopathic effects on seed germination?

Methodological Answer:

- Bioassay Design: Treat Casuarina equisetifolia seeds with 0.1–1.0 mM solutions. Monitor germination inhibition via radicle elongation assays .

- Metabolomic Profiling: Use LC-MS to identify allelochemicals (e.g., 1,2,3,4-butanetetrol) co-produced by Bacillus amyloliquefaciens .

- Enzyme Inhibition Studies: Assess disruption of α-amylase or lipoxygenase activity in germinating seeds .

Q. How do regulatory standards (e.g., GB9685-2008) dictate its safe use in food-contact polymers?

Methodological Answer:

- Migration Testing: Extract polymers (PE, PP, PS) with food simulants (e.g., 10% ethanol). Quantify via HPLC to ensure compliance with SML (Specific Migration Limit) of 1.5 mg/kg .

- Degradation Studies: Monitor oxidation byproducts (e.g., quinones) under UV exposure using FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.